molecular formula C₁₀H₉D₆NO₂ B1147515 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine CAS No. 951442-77-6

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine

Cat. No.: B1147515
CAS No.: 951442-77-6
M. Wt: 187.27
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Description

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine is a deuterated analog of the 2C-H phenethylamine core structure. Deuterated compounds, where hydrogen is replaced by the heavier deuterium isotope, are invaluable tools in modern scientific research. They are primarily used as internal standards in mass spectrometry-based analytical methods to ensure accurate quantification of substances in complex biological matrices like blood, urine, or tissue samples. Furthermore, the incorporation of deuterium can significantly alter a compound's pharmacokinetic profile, a phenomenon known as the Deuterium Isotope Effect, making such compounds critical for studying metabolic pathways and stability. This deuterated phenethylamine is strictly for research applications in analytical chemistry, pharmacology, and forensic science. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2,5-bis(trideuteriomethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCUVUUEJZEATP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Deuteration Approach

This two-step method involves introducing halogen atoms at the 2- and 5-positions of a phenyl precursor, followed by nucleophilic substitution with deuterated methoxy groups.

Step 1: Halogenation
Bromination or chlorination of the aromatic ring is achieved using reagents like bromine (Br₂) or phosphorus pentachloride (PCl₅). For example, bromination of 4-chlorophenethylamine yields 2,5-dibromo-4-chlorophenethylamine, as demonstrated in analogous syntheses.

Step 2: Deuterated Methoxy Substitution
The halogenated intermediate reacts with deuterated methoxide (CD₃O⁻) under alkaline conditions. Sodium methoxide-d₃ (NaOCD₃) in deuterated methanol (CD₃OD) facilitates this substitution. Reaction conditions (e.g., 60–80°C, 12–24 hours) ensure complete deuterium incorporation.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)≥98%
Deuterium Incorporation>99% (confirmed by MS)

Direct Deuteration of Methoxy Groups

Existing methoxy groups in 2,5-dimethoxyphenethylamine undergo hydrogen-deuterium exchange using acidic or basic D₂O.

Acidic Conditions :

  • Reagents: D₂O with HCl (0.1–1 M)

  • Temperature: 80–100°C

  • Duration: 48–72 hours

  • Outcome: Partial deuteration (≤80%) due to competing hydrolysis.

Basic Conditions :

  • Reagents: D₂O with NaOD (1–2 M)

  • Temperature: 60–80°C

  • Duration: 24–48 hours

  • Outcome: Higher deuteration (90–95%) but requires anhydrous conditions to avoid protium back-exchange.

Reductive Amination Pathway

Ketone Precursor Synthesis

A ketone intermediate, 2,5-bis(trideuteriomethoxy)acetophenone, is synthesized via Friedel-Crafts acylation using deuterated methoxybenzene and acetyl chloride.

Reaction Conditions :

  • Catalyst: AlCl₃ (anhydrous)

  • Solvent: CDCl₃

  • Temperature: 0–5°C (to minimize side reactions)

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in deuterated methanol (CD₃OD).

Key Parameters :

ParameterValue
Reaction Time24–36 hours
Yield50–60%
Deuterium Retention>98%

Industrial-Scale Production

Continuous Flow Deuteration

Modern facilities employ continuous flow reactors to enhance deuteration efficiency. For example:

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 10–15 minutes

  • Throughput : 1–2 kg/hour

  • Purity : ≥99.5% (by NMR)

Crystallization and Purification

The final product is purified via recrystallization in deuterated ethanol (C₂D₅OD) or acetone-d₆. Multi-stage crystallization reduces non-deuterated impurities to <0.1%.

Challenges and Optimization

Deuterium Loss Mitigation

  • Anhydrous Conditions : Strict exclusion of moisture prevents protium contamination.

  • Catalyst Selection : Pd/C (deuterium-sparged) minimizes H-D exchange during hydrogenation.

Cost Efficiency

  • Deuterated Reagents : Recycling CD₃OD and NaOCD₃ reduces costs by ~40% in large-scale runs.

Analytical Characterization

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 258.17 [M+H]⁺ (theoretical: 258.17)

  • Deuterium Distribution : Isotopic pattern confirms >99% deuteration.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of methoxy proton signals (δ 3.2–3.8 ppm).

  • ¹³C NMR : CD₃O peaks at δ 56.8 ppm (vs. 55.5 ppm for CH₃O) .

Chemical Reactions Analysis

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions and understand the role of specific enzymes and metabolites.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. As a deuterated compound, it may exhibit altered binding affinities and reaction kinetics compared to its non-deuterated analogs. This can lead to differences in its biological activity and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Phenethylamine Derivatives

2-(2,5-Dimethoxyphenyl)ethanamine (2C-H)
  • Structure : Phenyl ring with methoxy (-OCH₃) groups at 2- and 5-positions; ethanamine side chain.
  • Key Differences: Non-deuterated methoxy groups. Lower molecular weight (MW ≈ 195.2 g/mol vs. 207.3 g/mol for deuterated analog).
  • Pharmacology :
    • 2C-H is a precursor to psychedelic NBOMe compounds and exhibits serotonin receptor (5-HT₂A) agonism. Its deuterated counterpart may show altered metabolic stability due to deuterium substitution .
25H-NBOMe (2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
  • Structure : Similar phenyl substitution to 2C-H but with an N-benzyl group (-CH₂C₆H₄OCH₃) on the ethanamine nitrogen.
  • Key Differences: Additional benzyl substitution enhances 5-HT₂A receptor binding potency.

Substituted Phenoxyethylamines

2-(2,5-Dimethylphenoxy)ethanamine (CAS 26646-33-3)
  • Structure : Phenyl ring with methyl (-CH₃) groups at 2- and 5-positions; ethanamine side chain via an oxygen linker.
  • Key Differences :
    • Methyl groups instead of methoxy/deuterated methoxy.
    • Oxygen linker alters electronic properties and bioavailability compared to direct phenyl-ethylamine bonding .

Deuterated Analogs

For example:

  • Deutetrabenazine : A deuterated version of tetrabenazine, approved for Huntington’s disease, demonstrates prolonged half-life due to reduced CYP450 metabolism.
  • Hypothetical Impact on 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine :
    • Slower oxidative demethylation of -OCD₃ groups may reduce metabolite formation (e.g., deuterated formaldehyde).
    • Enhanced stability could prolong detection windows in biological matrices .

Structural and Functional Data Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Property
This compound 2,5-OCD₃ C₁₀H₁₃D₆NO₂ 207.3 Hypothesized metabolic stability
2C-H 2,5-OCH₃ C₁₀H₁₅NO₂ 195.2 Serotonin receptor agonist
25H-NBOMe 2,5-OCH₃ + N-benzyl-OCH₃ C₁₈H₂₂N₂O₃ 314.4 High 5-HT₂A affinity (sub-nM EC₅₀)
2-(2,5-Dimethylphenoxy)ethanamine 2,5-CH₃ C₁₀H₁₅NO 165.2 Limited receptor interaction data

Analytical Detection and Forensic Relevance

  • Mass Spectrometry: Deuterated methoxy groups yield distinct isotopic patterns (e.g., +3 m/z for each -OCD₃ group). Differentiation from non-deuterated analogs requires high-resolution MS or NMR .
  • Chromatography :
    • Deuterated compounds exhibit slightly longer retention times in HPLC due to increased hydrophobicity .

Q & A

Q. What are the critical considerations for synthesizing 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine with high isotopic purity?

Methodological Answer: Synthesis of this deuterated compound requires precise control of isotopic labeling. Key steps include:

  • Deuterated Reagents : Use trideuteriomethylation agents (e.g., CD₃I) under anhydrous conditions to minimize proton exchange .
  • Reaction Solubility : Polar aprotic solvents (e.g., DMF) enhance methoxy group substitution efficiency while preserving deuterium integrity .
  • Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) and isotopic mass spectrometry (MS) are critical for verifying isotopic purity (>98% D) .

Q. Which spectroscopic techniques are most effective for characterizing deuterium substitution in methoxy groups?

Methodological Answer:

  • Deuterium NMR (²H NMR) : Directly identifies deuterium environments. For methoxy groups, signals appear at ~3.3 ppm (split due to coupling with adjacent protons) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns matching theoretical D₆ enrichment) .
  • Infrared Spectroscopy (IR) : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated methoxy groups from non-deuterated analogs .

Note : Cross-validation with X-ray crystallography (if crystalline) resolves positional uncertainties in deuterium placement .

Advanced Research Questions

Q. How can deuterium isotope effects (DIEs) be quantified in the metabolic pathways of this compound using LC-MS/MS?

Methodological Answer:

  • Experimental Design :
    • In vitro incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Compare metabolic rates (e.g., demethylation) between deuterated and non-deuterated analogs .
    • LC-MS/MS Parameters :
  • Column: C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients.
  • MRM transitions: Monitor parent ion → metabolite fragments (e.g., m/z 225 → 152 for demethylated product) .
  • Data Analysis :
    • Calculate kinetic isotope effects (KIE = kH/kDk_H/k_D) for enzymatic steps. A KIE >2 indicates significant deuterium-induced metabolic retardation .

Example Finding : For analogous compounds, deuterated methoxy groups reduce CYP450-mediated metabolism by 30–50%, enhancing metabolic stability .

Q. What factorial design approaches optimize reaction conditions for introducing trideuteriomethoxy groups?

Methodological Answer:

  • Design Framework : Use a 2³ factorial design to evaluate variables:
    • Factors: Temperature (25°C vs. 50°C), solvent (DMF vs. THF), catalyst (KI vs. K₂CO₃).
    • Responses: Yield (%) and isotopic purity (%) .
  • Statistical Analysis :
    • ANOVA identifies significant factors (e.g., solvent polarity impacts deuterium retention).
    • Response surface models predict optimal conditions (e.g., DMF at 40°C with KI maximizes yield and purity) .

Case Study : For similar ethanamine derivatives, factorial designs reduced optimization time by 60% compared to one-variable-at-a-time approaches .

Q. How do structural modifications (e.g., deuterium vs. fluorine substitution) alter receptor binding affinity in pharmacological studies?

Methodological Answer:

  • Computational Modeling :
    • Molecular Docking : Compare binding poses of deuterated vs. fluorinated analogs at target receptors (e.g., serotonin receptors) using AutoDock Vina .
    • MD Simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) .
  • Experimental Validation :
    • Radioligand binding assays (e.g., ³H-LSD displacement) quantify affinity changes. Deuterium’s smaller steric impact may preserve binding, while fluorine’s electronegativity alters interactions .

Key Insight : Deuterium’s isotopic effect primarily influences pharmacokinetics, whereas electronic effects from fluorine substitution directly modulate pharmacodynamics .

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